6-Demethoxytangeretin is a natural product found in Citrus reticulata, Citrus hassaku, and other organisms with data available.
See also: Tangerine peel (part of); Citrus aurantium fruit rind (part of).
6-Demethoxytangeretin
CAS No.: 6601-66-7
Cat. No.: VC21340168
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6601-66-7 |
---|---|
Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 |
Standard InChI Key | DDGJUTBQQURRGE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC |
Chemical Structure and Properties
6-Demethoxytangeretin belongs to the class of flavonoids, specifically polymethoxylated flavones. It features a characteristic flavone backbone with four methoxy groups at positions 4', 5, 7, and 8. The compound lacks a methoxy group at position 6, which distinguishes it from tangeretin, hence the name "6-Demethoxytangeretin" . The molecular structure consists of a 2-phenylchromen-4-one (flavone) skeleton with multiple methoxy substituents, contributing to its unique chemical and biological properties.
Basic Chemical Identifiers
The basic chemical properties of 6-Demethoxytangeretin are summarized in Table 1 below:
Property | Value |
---|---|
Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
CAS Number | 6601-66-7 |
PubChem CID | 629964 |
ChEBI ID | CHEBI:228844 |
ChEMBL ID | CHEMBL556454 |
6-Demethoxytangeretin is also known by several synonyms, including 4',5,7,8-Tetramethoxyflavone, 5,7,8,4'-tetramethoxyflavone, Tetra-O-methylisoscutellarein, and 5,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one .
Physical and Spectral Properties
The compound exhibits specific spectral characteristics that assist in its identification and structural elucidation. Mass spectrometry data from PubChem indicates that 6-Demethoxytangeretin has a top peak at m/z 327, followed by peaks at m/z 342 and m/z 167 . The Kovats retention index for this compound on a semi-standard non-polar column is 3219.2, which can be useful for its chromatographic identification .
Natural Occurrence
Citrus Sources
6-Demethoxytangeretin is predominantly found in various Citrus species. It has been reported in Citrus reticulata (mandarin orange), Citrus hassaku, and is a component of tangerine peel and Citrus aurantium fruit rind (bitter orange) . The compound is one of several polymethoxylated flavones that contribute to the distinctive chemical profile of citrus fruits and their peels.
Biological Activities
Molecular Mechanisms
The molecular mechanisms underlying the anti-inflammatory effects of 6-Demethoxytangeretin have been partially elucidated. The compound appears to exert its effects by:
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Inhibiting the activity of anaplastic lymphoma kinase (ALK)
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Suppressing mitogen-activated protein kinases (MAPKs)
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Subsequently inhibiting inflammatory gene expression
These mechanisms suggest that 6-Demethoxytangeretin could potentially be developed as a therapeutic agent for inflammatory conditions, particularly those involving mast cell activation .
Research Methods and Analytical Techniques
Detection and Identification Methods
The identification and quantification of 6-Demethoxytangeretin in natural sources or experimental settings typically involve chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) has been employed for the detection of this compound, as evidenced by the spectral data available in the PubChem database .
Additionally, recent research has utilized more advanced techniques such as integrated metabolomic-transcriptomic analyses to study flavonoid biosynthesis pathways in citrus species, which may involve compounds like 6-Demethoxytangeretin . These integrated approaches provide a more comprehensive understanding of the biosynthesis and regulation of flavonoids in plant systems.
Experimental Approaches in Biological Activity Studies
Research into the biological activities of 6-Demethoxytangeretin has employed various experimental approaches:
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Enzyme-linked immunosorbent assay (ELISA) for determining interleukin-6 production
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Quantitative reverse transcription-polymerase chain reaction (RT-PCR) for analyzing gene expression
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Studies on human mast cell lines (HMC-1) to evaluate anti-inflammatory effects
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Investigation of kinase pathways involved in the compound's mechanisms of action
These methodologies have contributed to our current understanding of how 6-Demethoxytangeretin exerts its biological effects at the cellular and molecular levels.
Current Research and Applications
Ongoing Research Areas
Current research on 6-Demethoxytangeretin encompasses several areas:
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Further elucidation of its anti-inflammatory mechanisms
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Investigation of potential therapeutic applications
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Study of its biosynthesis in citrus species
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Exploration of its effects on various cellular pathways
Recent metabolomic and transcriptomic analyses have been employed to understand how environmental factors and treatments affect flavonoid biosynthesis in citrus fruits, potentially including the production of compounds like 6-Demethoxytangeretin . Such studies provide insights into how these bioactive compounds accumulate in plant tissues and how their production might be enhanced.
Comparative Analysis
Comparison with Related Flavonoids
6-Demethoxytangeretin is structurally related to other polymethoxylated flavones found in citrus species, particularly tangeretin. The primary difference between these compounds is the absence of a methoxy group at position 6 in 6-Demethoxytangeretin . This structural difference may contribute to variations in their biological activities and pharmacological properties.
Table 2 below provides a comparison of 6-Demethoxytangeretin with related citrus flavonoids:
Flavonoid | Structure Difference | Molecular Weight | Key Biological Activities |
---|---|---|---|
6-Demethoxytangeretin | 4',5,7,8-tetramethoxyflavone | 342.3 g/mol | Anti-inflammatory; suppression of IL-6 |
Tangeretin | 4',5,6,7,8-pentamethoxyflavone | 372.4 g/mol | Anti-inflammatory; anticancer |
Nobiletin | 3',4',5,6,7,8-hexamethoxyflavone | 402.4 g/mol | Neuroprotective; anti-inflammatory |
This comparative analysis highlights how small structural differences among related flavonoids can influence their chemical properties and biological activities.
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